西索非那定琥珀酸盐

描述

Synthesis Analysis

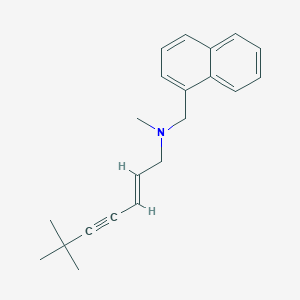

The synthesis of Solifenacin succinate involves a multistep chemical process starting from phenethylamine. This process includes acylation, Bischler-Napieralski cyclization, reduction by NaBH4, and resolution to afford (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6). Further steps include condensation, ester exchange, and salification, with an overall yield of about 21% (Li Qiang et al., 2012).

Molecular Structure Analysis

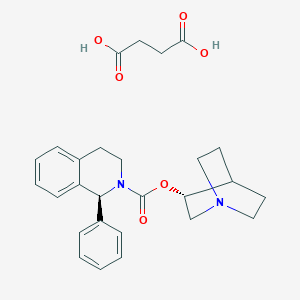

Solifenacin succinate's molecular structure has been elucidated using synchrotron X-ray powder diffraction data and refined using density functional techniques. It crystallizes in the space group P21 with specific cell dimensions and forms a chain linked by strong hydrogen bonds parallel to the a-axis, displaying a herringbone packing of aromatic rings (James A. Kaduk et al., 2015).

Chemical Reactions and Properties

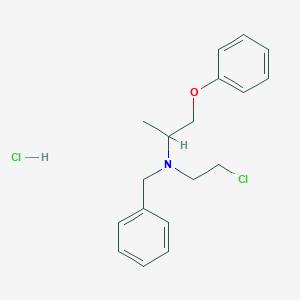

Solifenacin succinate's chemical reactivity includes the formation of stereoisomeric and n-oxide impurities during its synthesis. Impurities such as (3S)-1-Azabicyclo[2.2.2]octan-3-yl(1S)-1-phenyl-3,4-dihydro-1Hisoquinoline-2-carboxylate butanedioic acid and others have been identified and synthesized to understand the chemical stability and potential degradation pathways of Solifenacin succinate (R. Chavakula et al., 2014).

Physical Properties Analysis

Solifenacin succinate's physical properties, including its crystal structure and hydrogen bonding patterns, contribute to its chemical stability and efficacy as a medication. Its crystalline form and the specific packing arrangement facilitate the controlled release and targeted action in the treatment of overactive bladder (J. Kaduk et al., 2015).

Chemical Properties Analysis

The chemical properties of Solifenacin succinate, such as its selectivity towards muscarinic receptors, are critical for its therapeutic action. Its efficacy and selectivity profile have been extensively characterized, showing that Solifenacin succinate exhibits a high affinity for muscarinic receptors, which underpins its use in treating OAB with fewer side effects compared to other antimuscarinic drugs (Akiyoshi Ohtake et al., 2004).

科学研究应用

治疗膀胱过度活动症

西索非那定琥珀酸盐: 主要用于治疗膀胱过度活动症 (OAB) 的症状。 它作为一种选择性的M3 受体拮抗剂,有助于放松膀胱肌肉,从而减少尿急、尿失禁和排尿频率 .

绝经后妇女的尿失禁

研究表明,西索非那定琥珀酸盐与局部雌激素疗法联合使用,可以有效治疗绝经后妇女的尿失禁。 这种联合治疗已被发现能改善主观感受和生活质量 .

分析化学应用

在分析化学领域,西索非那定琥珀酸盐一直是药物形式测定研究的主题。 分光光度法已被开发用于其定量分析,这对制药行业的质量控制至关重要 .

药物制剂稳定性

采用直接压片技术制备了一种新型西索非那定琥珀酸盐生物等效片。 这种方法提高了药物的化学稳定性,确保其随着时间的推移有效性和安全性 .

口崩片的口感掩盖

西索非那定琥珀酸盐: 已被掺入具有凝胶膨胀层的口崩片 (ODT) 中,以掩盖其令人不愉快的味道,同时确保药物快速释放。 这种应用对患者依从性和舒适度具有重要意义 .

药代动力学和生物等效性研究

已经进行研究以比较不同西索非那定琥珀酸盐制剂的药代动力学特征。 这些研究确保新的制剂与现有制剂具有生物等效性,意味着它们的效果相同 .

先进的药物递送系统

将嵌入凝胶膨胀层的西索非那定琥珀酸盐功能性颗粒的开发代表了药物递送系统的进步。 这项技术旨在改善药物起效时间和整体治疗体验 .

质量控制分析

西索非那定琥珀酸盐: 需进行严格的质量控制分析,以确保药物的安全性有效性。 开发灵敏且精确的分光光度法用于其测定是该过程的关键方面 .

作用机制

Target of Action

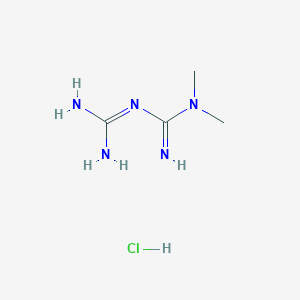

Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin succinate is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Pharmacokinetics

It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . Solifenacin succinate is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of Solifenacin succinate’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of Solifenacin succinate. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

安全和危害

Solifenacin may cause serious types of allergic reactions called angioedema and anaphylaxis, which may be life-threatening and require immediate medical attention . It may also cause severe stomach pain, constipation for 3 days or longer, pain or burning when you urinate, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights .

属性

IUPAC Name |

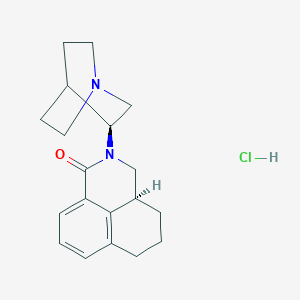

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947075 | |

| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242478-38-2 | |

| Record name | Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solifenacin succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLIFENACIN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。